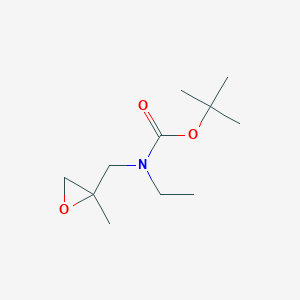

Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate

Description

Chemical Structure: Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate (CAS 109431-87-0) comprises a tert-butyl carbamate group linked to a (2-methyloxiran-2-yl)methyl moiety. The oxirane (epoxide) ring is a critical reactive site, enabling nucleophilic ring-opening reactions, which are pivotal in synthetic and medicinal chemistry .

Synthesis: The compound is synthesized via a reaction involving (S)-2-amino-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-1-one TFA salt and DIEA in ethyl acetate, followed by column chromatography, yielding 82% of the product .

Applications: Its epoxide group contributes to immunoproteasome inhibition, making it relevant in anti-inflammatory drug development .

Propriétés

Formule moléculaire |

C11H21NO3 |

|---|---|

Poids moléculaire |

215.29 g/mol |

Nom IUPAC |

tert-butyl N-ethyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-6-12(7-11(5)8-14-11)9(13)15-10(2,3)4/h6-8H2,1-5H3 |

Clé InChI |

WOLODJBSPPDNHD-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC1(CO1)C)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of carbon dioxide and amines. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and TBAI. This method offers mild reaction conditions and short reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into simpler forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, TBAI, and various amines. The reactions typically occur under mild conditions, making them suitable for various applications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with an alkoxide or an amine can produce different carbamate derivatives .

Applications De Recherche Scientifique

Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamoylating agent, modifying proteins and other biomolecules through the formation of carbamate esters. This modification can alter the function and activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Substituent Modifications on the Carbamate Group

- tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate (CAS 912762-82-4): Replaces the oxirane with a 4-methoxyphenyl group, enhancing aromatic π-π interactions and altering solubility. Used in peptide synthesis due to its amine group reactivity .

- tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4): Features a hydroxyethyl group, introducing hydrogen-bonding capacity and hydrophilicity. Predicted pKa of 14.62, indicating moderate basicity .

Oxirane Ring Derivatives

- Synthesized via tosyl intermediate with 50% yield .

PEGylated Derivatives

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 139115-92-7):

Aminooxy Derivatives

- tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7): Contains an aminooxy (ONH2) group for oxime formation, useful in bioconjugation. Synthesized via methylamine-mediated deprotection (98% yield) .

Key Observations :

- Reactivity: The epoxide in 109431-87-0 enables nucleophilic attacks, while aminooxy derivatives (75051-55-7) facilitate oxime ligation.

- Synthetic Efficiency : Yields range from 80–98%, influenced by purification methods (e.g., column chromatography in ).

- Solubility : PEGylated derivatives exhibit superior hydrophilicity compared to aromatic or epoxide-containing analogs.

Activité Biologique

Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate is a compound that has gained attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound features a tert-butyl group, an ethyl group, and a carbamate functional group attached to a 2-methyloxirane moiety. Its structural formula can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have indicated that similar carbamate derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, the presence of specific functional groups can enhance or diminish cell permeability and binding affinity to target sites such as proteasomes .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit β-secretase and acetylcholinesterase, which are significant in Alzheimer's disease research .

- Ion Channel Modulation : The potential for modulating ion channels has been noted in related compounds. For example, inhibitors of renal outer medullary potassium channels (ROMK) have been explored for their therapeutic implications in conditions like hypertension .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a related study showed IC50 values indicating significant cytotoxic effects on HCT116 cells with modifications to the carbamate structure .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Parent Compound | HCT116 | 22.5 |

| Modified Analog | HCT116 | 14.2 |

These findings suggest that structural modifications can enhance or reduce biological activity.

Enzyme Inhibition

Research on similar compounds has highlighted their role as enzyme inhibitors. A specific study focused on the protective effects against amyloid beta-induced toxicity in astrocytes, revealing that carbamate derivatives could reduce oxidative stress markers like malondialdehyde (MDA) and increase glutathione (GSH) levels .

| Treatment | MDA Levels (µM) | GSH Levels (µM) |

|---|---|---|

| Control | 5.0 | 10.0 |

| Carbamate Derivative | 3.5 | 12.0 |

This indicates a potential neuroprotective role for the compound.

The mechanisms through which this compound exerts its biological effects may involve:

- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, affecting permeability and cellular uptake.

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.

Q & A

Q. What are the standard synthetic routes for tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic ring-opening of 2-methyloxirane (propylene oxide) derivatives with tert-butyl carbamate. A base (e.g., NaH or KOtBu) facilitates the attack of the carbamate nitrogen on the strained epoxide ring. Optimization includes:

- Temperature control : 0–25°C to minimize side reactions.

- Solvent selection : Anhydrous THF or DMF to enhance reactivity.

- Stoichiometric ratios : Excess epoxide (1.2–1.5 eq) improves conversion .

Data Table :

| Base Used | Solvent | Yield (%) |

|---|---|---|

| NaH | THF | 65–75 |

| KOtBu | DMF | 70–80 |

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify carbamate and epoxide moieties. H NMR signals at δ 1.4–1.5 ppm confirm the tert-butyl group.

- X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures to resolve stereochemical ambiguities, particularly for the oxirane ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO).

Q. What are the primary reactivity trends of the epoxide moiety in this compound under nucleophilic conditions?

Methodological Answer: The strained oxirane ring undergoes nucleophilic ring-opening:

- With amines : Forms β-amino alcohols (e.g., in peptide coupling).

- With thiols : Produces thioether derivatives.

- Acid-catalyzed hydrolysis : Yields vicinal diols.

Reactivity is monitored via H NMR (disappearance of epoxide signals at δ 3.1–3.3 ppm) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in epoxide ring-opening reactions for this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states to predict nucleophilic attack at the less-substituted epoxide carbon.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions guiding nucleophile orientation.

- Case Study : For NH attack, calculations show a 15 kJ/mol preference for the terminal carbon, aligning with experimental yields (75% vs. 25% for internal attack) .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

Methodological Answer:

- pH Stability :

- Acidic conditions (pH < 3) : Epoxide ring hydrolyzes to diols; carbamate decomposes to CO and amine.

- Alkaline conditions (pH > 10) : Base-induced epoxide polymerization occurs.

- Thermal Stability : Degrades above 80°C (TGA data). Mitigation involves storage at 2–8°C in inert atmospheres .

Q. How does this compound function as a building block in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Step 1 : Epoxide ring-opening with a heterocyclic amine (e.g., imidazole) forms a β-amino alcohol intermediate.

- Step 2 : Carbamate deprotection (via TFA) releases a free amine for subsequent coupling.

- Case Study : Used to synthesize spiropyran derivatives with antimicrobial activity (MIC = 50 µg/mL) .

Q. What strategies address contradictions in reported biological activity data for analogous carbamates?

Methodological Answer:

- Meta-analysis : Compare IC/MIC values across studies, controlling for assay conditions (e.g., cell lines, solvent).

- SAR Studies : Modify substituents (e.g., bromine vs. chlorine in ) to isolate steric/electronic effects.

- Example : tert-Butyl analogs with halogen substituents show 2–3x higher anticancer activity than methyl derivatives .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.